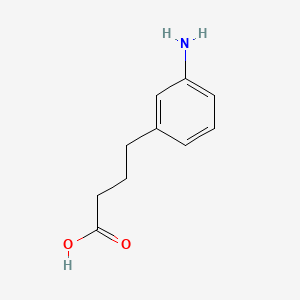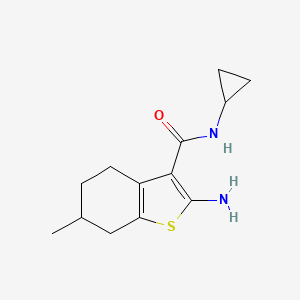
3-Isopropoxybenzoyl chloride
Overview
Description
3-Isopropoxybenzoyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a versatile building block in organic synthesis, often used as a reactant, reagent, or intermediate in the preparation of more complex molecules . The compound is characterized by the presence of a benzoyl chloride group substituted with an isopropoxy group at the meta position.
Mechanism of Action
Target of Action
3-Isopropoxybenzoyl chloride is primarily used as a reactant, reagent, or building block in organic chemistry . It is a versatile building block with a wide range of chemical properties . .
Mode of Action
It likely interacts with its targets through standard chemical reactions, but the specifics would depend on the particular reaction it is being used in .
Biochemical Pathways
As a general reagent in organic chemistry, this compound can be involved in a variety of biochemical pathways. The exact pathways and their downstream effects would depend on the specific reactions that the compound is used in .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it is used in. As a versatile building block in organic chemistry, it can contribute to a wide range of chemical properties and outcomes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcomes of the reactions that the compound is involved in .
Biochemical Analysis
Biochemical Properties
3-Isopropoxybenzoyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of more complex organic molecules. It interacts with enzymes, proteins, and other biomolecules through its reactive benzoyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins or nucleic acids . These interactions can lead to modifications of the biomolecules, affecting their structure and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins and nucleic acids, which in turn can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, the covalent modification of proteins by this compound can alter their activity, stability, and interactions with other cellular components, leading to changes in cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The benzoyl chloride group reacts with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . This can result in changes in gene expression and cellular metabolism, as the modified biomolecules may have altered functions or regulatory roles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its effectiveness and potential long-term effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in cumulative effects on cells, including alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites . These interactions can affect metabolic flux and the levels of specific metabolites within cells. The compound’s metabolic pathways are essential for understanding its overall impact on cellular function and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is crucial for predicting the compound’s effects on different tissues and organs.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. For example, localization to the nucleus can influence gene expression, while localization to the mitochondria can affect cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-isopropoxybenzoyl chloride typically involves the chlorination of 3-isopropoxybenzoic acid. This can be achieved using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually carried out under reflux conditions, with the evolution of sulfur dioxide (SO2) or carbon monoxide (CO) as by-products .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient chlorination and separation of the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-isopropoxybenzoic acid.
Reduction: It can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents include primary or secondary amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous sodium hydroxide (NaOH) can be used under mild heating.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are common reducing agents.
Major Products Formed:
Amides, Esters, Thioesters: Formed through nucleophilic substitution.
3-Isopropoxybenzoic Acid: Formed through hydrolysis.
3-Isopropoxybenzyl Alcohol: Formed through reduction
Scientific Research Applications
3-Isopropoxybenzoyl chloride is widely used in scientific research due to its versatility as a building block. Some of its applications include:
Organic Synthesis: Used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Material Science: Employed in the preparation of polymers and advanced materials.
Biological Studies: Utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicinal Chemistry: Acts as an intermediate in the synthesis of potential drug candidates
Comparison with Similar Compounds
Benzoyl Chloride: Lacks the isopropoxy group, making it less sterically hindered and more reactive.
4-Isopropoxybenzoyl Chloride: Similar structure but with the isopropoxy group at the para position, which can influence its reactivity and steric properties.
2-Isopropoxybenzoyl Chloride: The isopropoxy group is at the ortho position, affecting its electronic and steric characteristics.
Uniqueness: 3-Isopropoxybenzoyl chloride is unique due to the specific positioning of the isopropoxy group, which can influence its reactivity and the types of derivatives it can form. This makes it a valuable intermediate in the synthesis of compounds where steric and electronic effects are crucial .
Properties
IUPAC Name |
3-propan-2-yloxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIMBZGVPVKFDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406368 | |
| Record name | 3-isopropoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214847-64-0 | |
| Record name | 3-isopropoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B1275865.png)

![2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1275869.png)





![N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B1275880.png)
![Benzo[d]thiazol-6-ylboronic acid](/img/structure/B1275884.png)
